molecular formula C21H16BrClN2O3 B6104126 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-phenylbenzohydrazide

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-phenylbenzohydrazide

Cat. No.: B6104126
M. Wt: 459.7 g/mol
InChI Key: LLKMQKKDNJIZMT-UHFFFAOYSA-N
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Description

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-phenylbenzohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and phenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-phenylbenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-bromo-4-chlorophenol: This intermediate is synthesized by bromination and chlorination of phenol under controlled conditions.

    Formation of 2-(2-bromo-4-chlorophenoxy)acetic acid: This step involves the reaction of 2-bromo-4-chlorophenol with chloroacetic acid in the presence of a base.

    Acylation: The acetic acid derivative is then reacted with hydrazine to form the hydrazide.

    Final Coupling: The hydrazide is coupled with 4-phenylbenzoyl chloride to yield the final product, N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-phenylbenzohydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-phenylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-phenylbenzohydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-phenylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-(4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-bromo-2-(2-(3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • N’-[(2-bromo-4-chlorophenoxy)acetyl]-2-nitrobenzohydrazide

Uniqueness

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-phenylbenzohydrazide stands out due to its specific combination of bromine, chlorine, and phenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

IUPAC Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3/c22-18-12-17(23)10-11-19(18)28-13-20(26)24-25-21(27)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKMQKKDNJIZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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